2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a sulfonyl group attached to a tetrahydroisoquinoline core, with additional substitutions of dichloro and methoxy groups on the phenyl ring
Preparation Methods
The synthesis of 2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the sulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a sulfonyl chloride reagent under basic conditions.
Substitution reactions: The dichloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring, using reagents such as halogens, nitro groups, or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the tetrahydroisoquinoline core can interact with receptor sites, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of functional groups. Similar compounds include:
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: This compound shares the dichloro and methoxy substitutions but differs in its core structure.
3,5-dichlorobenzenesulfonamide: This compound has a similar sulfonyl group but lacks the tetrahydroisoquinoline core.
Properties
IUPAC Name |
2-(2,3-dichloro-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-22-13-6-7-14(16(18)15(13)17)23(20,21)19-9-8-11-4-2-3-5-12(11)10-19/h2-7H,8-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLRBEULTLPLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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